Andrographolide

説明

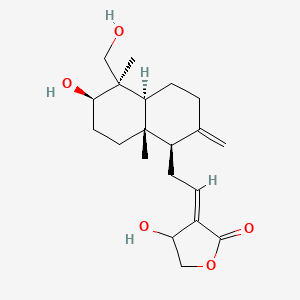

Structure

3D Structure

特性

IUPAC Name |

(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-OTESTREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045980 | |

| Record name | Andrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5508-58-7 | |

| Record name | Andrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5508-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005508587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andrographolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Andrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenenaphthyl]ethylidene]dihydro-4-hydroxyfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/410105JHGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

andrographolide discovery and isolation from Andrographis paniculata

An In-depth Technical Guide to the Discovery and Isolation of Andrographolide from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, extraction, isolation, and quantification of this compound, the principal bioactive diterpenoid lactone from the medicinal plant Andrographis paniculata. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes and molecular pathways.

Discovery and Historical Context

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," has a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine, to treat infections and inflammatory diseases.[1][2] The primary compound responsible for its therapeutic effects is this compound. The initial isolation of this bitter crystalline substance was accomplished in 1911 by Gorter, who identified it as a diterpene lactone and gave it its name.[3][4] this compound is most concentrated in the leaves of the plant, with studies indicating the highest yields are obtained from the vegetative stage before flowering.[4][5]

Extraction Methodologies

The extraction of this compound from the dried, powdered leaves of A. paniculata is the foundational step for its isolation. The choice of solvent and method significantly impacts the efficiency and selectivity of the process.[6] Methanol has been identified as one of the most effective solvents for extracting this compound due to its polarity.

Conventional Extraction Protocols

Conventional methods like maceration and Soxhlet extraction are widely documented.

Protocol 2.1.1: Cold Maceration

This simple and rapid method involves soaking the plant material in a solvent mixture at room temperature.[7][8]

-

Preparation : Air-dry the leaves of A. paniculata in shade, followed by oven drying at a temperature below 60°C. Pulverize the dried leaves into a coarse powder (approx. 40 mesh).[8]

-

Maceration : Soak the leaf powder in a 1:1 mixture of dichloromethane and methanol.[7] Macerate overnight.

-

Filtration : Filter the extract to separate the plant debris from the solvent.

-

Concentration : Remove the solvent from the filtrate under vacuum using a rotary evaporator to yield a dark green crystalline mass, referred to as the crude extract.[8]

Protocol 2.1.2: Soxhlet Extraction

This method uses continuous solvent cycling to achieve a more exhaustive extraction.

-

Preparation : Prepare the dried leaf powder as described in Protocol 2.1.1.

-

Extraction : Place the powdered material (e.g., 80 mesh size) in the thimble of a Soxhlet apparatus.

-

Solvent Addition : Add the selected solvent, such as methanol, to the distillation flask. An optimal powder-to-solvent ratio has been found to be 1:3.5 (w/v).

-

Reflux : Heat the solvent to its reflux temperature and continue the extraction for approximately 3 hours. The process is typically repeated to ensure complete extraction of this compound.

-

Concentration : After extraction, concentrate the resulting solution using a rotary evaporator to obtain the crude extract.[9]

Advanced Extraction Techniques

Modern techniques can improve efficiency, reduce solvent consumption, and shorten extraction times.

-

Microwave-Assisted Extraction (MAE) : This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. Optimal conditions have been reported as using a 50:50 chloroform and methanol mixture at 450 W for 8 minutes, yielding up to 2.24% this compound.[10]

-

Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, typically CO₂, as the solvent. SFE is advantageous due to its ability to effectively penetrate the plant matrix, offering high diffusivity and low viscosity.[11]

Figure 1: Generalized workflow for the extraction of this compound.

Isolation and Purification

The crude extract obtained is a complex mixture containing chlorophyll, other terpenoids, and various impurities. Purification is essential to isolate pure this compound, which is typically achieved through decolorization and crystallization.

Protocol 3.1: Purification by Crystallization

-

Decolorization : The deep green crude extract contains pigments that can interfere with crystallization.

-

Wash the crude crystalline mass repeatedly with a non-polar solvent like toluene to remove the majority of the green coloring matter.[8]

-

Alternatively, dissolve the crude extract in the extraction solvent (e.g., methanol) and treat it with activated charcoal to adsorb impurities.[12] Filter the solution to remove the charcoal.

-

-

Concentration : Concentrate the clarified extract by evaporation.

-

Crystallization : Dissolve the concentrated residue in a minimal amount of hot methanol.[8] Allow the solution to cool slowly, often in a refrigerator, to promote the formation of crystals.[9] This cooling crystallization process can yield this compound with up to 95% purity.

-

Final Washing and Drying : Filter the solution to collect the crystals. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[8][9] Dry the purified whitish, cuboid crystals in a vacuum tray drier.[9]

Figure 2: Key steps in the purification of this compound from crude extract.

Quantitative Data Summary

The yield of this compound is influenced by the extraction method, solvent choice, and the phenological stage of the plant.

Table 1: Summary of this compound Extraction and Purification Data

| Extraction Method | Solvent(s) | Solvent:Solid Ratio | Key Conditions | Yield / Purity | Reference(s) |

| Soxhlet Extraction | Methanol | 1:3.5 (w/v) | Reflux for 3 h | 90-96% recovery, 96% purity | |

| Maceration & Reflux | Methanol | - | Macerate 16 h, reflux 1 h | 0.6% (w/w) | [12] |

| Cold Maceration | Dichloromethane:Methanol (1:1) | - | Overnight maceration | ~1.9-2.0 g from 100g powder | [8] |

| HPLC Analysis | - | - | Plant material harvested just before flowering | 1.86% | [13][14] |

| HPLC Analysis | - | - | Plant material at maturity (with flowers) | 0.81% | [13][14] |

| Microwave-Assisted | Chloroform:Methanol (50:50) | 25 mL for 1g powder | 450 W, 8 min | 2.24% | [10] |

| Purification | Crystallization from Methanol | - | Cooling crystallization | >95% purity |

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard, reliable method for the precise quantification of this compound in extracts and final products.

Protocol 5.1: General RP-HPLC Method for this compound Quantification

-

Standard Preparation : Prepare a stock solution of pure reference this compound (e.g., 160 µg/mL) in HPLC-grade methanol. Perform serial dilutions to create a set of standard solutions (e.g., 20, 40, 60, 100, 120, 140 µg/mL) for generating a calibration curve.[15]

-

Sample Preparation : Accurately weigh the extract or final product, dissolve it in methanol to a known concentration (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[15]

-

Chromatographic Conditions : While conditions vary, a typical setup is as follows. A summary of different validated conditions is provided in Table 2.

-

Analysis : Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration). Inject the sample solution and determine the this compound concentration by interpolating its peak area against the standard curve.[15]

Table 2: Examples of Validated HPLC Conditions for this compound Analysis

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection λ (nm) | Retention Time (min) | Reference(s) |

| Zorbax Eclipse XDB–C18 (5 µm) | Methanol : 0.1% H₃PO₄ (70:30) | 1.0 | 223 | 4.1 | |

| C18 | Water : Methanol (35:65) | 0.7 | 223 | 7.56 | [15][17] |

| C18 | Methanol : Water (65:35) | 1.5 | - | 2.87 | [13][14] |

| Phenomenex-Luna RP-C18 | Acetonitrile : Water (30:70) | 1.0 | 210 | 10.5 | [16] |

| C18 | Water : Acetonitrile (60:40) | 1.0 | 223 | 5.04 | [18] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects, including anti-inflammatory and anticancer activities, by modulating multiple intracellular signaling pathways.[19][20][21]

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. This compound is a potent inhibitor of this pathway. It has been shown to prevent the binding of NF-κB to DNA, thereby reducing the expression of pro-inflammatory proteins like COX-2 and cytokines such as TNF-α and IL-6.[19][22]

Figure 3: Mechanism of this compound action on the NF-κB pathway.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers.[23] this compound interferes with this pathway, contributing to its anticancer effects. It has been reported to inhibit PI3K/Akt-mTOR signaling, which in turn reduces the expression of proteins involved in glycolysis and cell viability in cancer cells.[20]

References

- 1. This compound: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LOADING...... [tmrjournals.com]

- 7. A rapid method for isolation of this compound from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ijfans.org [ijfans.org]

- 10. Microwave-assisted extraction of this compound from Andrographis. [wisdomlib.org]

- 11. Extraction Process, Separation and Identification of this compound in Andrographis paniculata Extract Powder. [plantextractwholesale.com]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. banglajol.info [banglajol.info]

- 16. medic.upm.edu.my [medic.upm.edu.my]

- 17. researchgate.net [researchgate.net]

- 18. tsijournals.com [tsijournals.com]

- 19. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound, a potential cancer therapeutic agent isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | this compound, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 23. mdpi.com [mdpi.com]

Andrographolide: A Technical Guide to its Biological Activities and Pharmacological Effects

Abstract

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata. This molecule has garnered significant scientific interest due to its extensive pharmacological properties.[1] Possessing a wide range of biological activities, this compound has demonstrated potent anti-inflammatory, anticancer, antiviral, hepatoprotective, and immunomodulatory effects.[2][3][4] Its therapeutic potential stems from its ability to modulate multiple key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR), and Mitogen-Activated Protein Kinase (MAPK).[5][6] This technical guide provides an in-depth review of the core biological activities and pharmacological effects of this compound, presenting quantitative data, detailing key experimental methodologies, and visualizing the complex molecular pathways it influences. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mechanisms of action.

Introduction

Core Pharmacological Effects

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[2] It effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2][10] This is achieved primarily through the inhibition of critical inflammatory signaling cascades, most notably the NF-κB and MAPK pathways.[10][11] By suppressing these pathways, this compound can decrease the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the synthesis of inflammatory mediators like prostaglandins and nitric oxide.[2] Its efficacy has been demonstrated in various models of inflammatory diseases, including arthritis and respiratory inflammation.[4][6][12]

Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[3][5] It has been shown to be effective against a range of cancer cell lines, including breast, lung, colon, and oral cancers.[5][13][14] The mechanisms underlying its anticancer activity include the modulation of cell cycle progression, causing arrest at different phases, and the induction of apoptosis through the activation of caspases and regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][14][15] Furthermore, this compound interferes with major cancer-related signaling pathways like PI3K/Akt/mTOR and JAK/STAT, which are crucial for tumor growth and survival.[5][15]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity.[2] Its mechanisms of action include interfering with various stages of the viral life cycle, such as viral entry into host cells and viral replication.[2][16] For instance, in the context of the influenza virus, it has been shown to impede viral entry and disrupt viral RNA synthesis.[2][17] It has also been reported to inhibit the replication of other viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV), by targeting viral enzymes and cellular receptors essential for infection.[2][16] Beyond direct antiviral effects, this compound also modulates the host immune response by enhancing the production of crucial antiviral cytokines like interferon-gamma (IFN-γ), thereby bolstering the body's defense against viral infections.[2]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects by interacting with and modulating a complex network of intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In response to stimuli like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] this compound inhibits this pathway by preventing the activation of IKK and by forming a covalent adduct with the p50 subunit, which blocks its ability to bind to DNA.[6][10]

References

- 1. This compound: A Review on Experimental Clinical Trials and Applications | Journal of Experimental and Clinical Application of Chinese Medicine [ojs.exploverpub.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 5. Targeting signaling pathways with this compound in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Overview of pharmacological activities of Andrographis paniculata and its major compound this compound | Semantic Scholar [semanticscholar.org]

- 8. Study on the mechanism of this compound activation | Semantic Scholar [semanticscholar.org]

- 9. Overview of pharmacological activities of Andrographis paniculata and its major compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedgrid.com [biomedgrid.com]

- 12. This compound Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on the mechanism of this compound activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral Activities of this compound and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

Andrographolide's Mechanisms in Oncology: A Technical Guide to Core Signaling Pathways

Andrographolide, a bicyclic diterpenoid lactone extracted from the plant Andrographis paniculata, has garnered significant attention in oncology research for its multifaceted anticancer properties.[1][2] This natural compound demonstrates a capacity to modulate a wide array of cellular processes critical to cancer development and progression, including cell proliferation, apoptosis, angiogenesis, and metastasis.[3][4] Its therapeutic potential stems from its ability to interact with and inhibit numerous deregulated signaling pathways that are hallmarks of cancer.

This technical guide provides an in-depth exploration of the core signaling pathways targeted by this compound in cancer cells. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's mechanisms of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by intervening in several key signaling cascades. The primary pathways include NF-κB, PI3K/Akt/mTOR, JAK/STAT, Wnt/β-catenin, and MAPK, among others. By targeting these interconnected networks, this compound can induce cell cycle arrest, promote programmed cell death (apoptosis), and inhibit the invasive and metastatic potential of tumor cells.[5][6]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and plays a pivotal role in cancer by promoting cell proliferation, survival, and angiogenesis.[3][7] In many cancers, this pathway is constitutively active. This compound is a well-documented inhibitor of NF-κB activation.[7] It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of target genes involved in tumor progression.[3] For instance, in melanoma and insulinoma, this compound has been found to suppress tumor growth by inactivating the TLR4/NF-κB signaling pathway.[8][9][10]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[11] this compound has been shown to suppress this pathway in various cancer types, including breast cancer, chondrosarcoma, and gastric cancer.[11][12][13][14] It inhibits the phosphorylation of key downstream effectors like Akt and mTOR.[11][13] For example, in breast cancer cells, this compound was found to inhibit HIF-1α, a key factor in tumor adaptation to hypoxia, by downregulating the PI3K/Akt pathway.[12][15] This inhibition leads to decreased expression of proteins involved in cell survival and proliferation.[13]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, influencing gene expression related to immunity, proliferation, and apoptosis.[3] Constitutive activation of the JAK/STAT pathway, particularly STAT3, is common in many cancers and is associated with tumor progression and drug resistance.[14] this compound has been shown to inhibit this pathway by suppressing the phosphorylation of JAK and STAT3 proteins.[12][16] This inhibition prevents STAT3 from translocating to the nucleus, thereby downregulating the expression of its target genes, such as those involved in survival (e.g., Bcl-2) and proliferation.[16][17]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide | MDPI [mdpi.com]

- 3. Targeting signaling pathways with this compound in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Targeting signaling pathways with this compound in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits melanoma tumor growth by inactivating the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. This compound suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling [mdpi.com]

- 14. Exploring the mechanism of this compound in the treatment of gastric cancer through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the JAK-STAT3 pathway by this compound enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

The Critical Parameters of Andrographolide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of andrographolide, a diterpene lactone with significant therapeutic potential. Focused on its solubility and stability, this document is intended for researchers, scientists, and professionals in the field of drug development. By presenting comprehensive data, detailed experimental protocols, and visual representations of key processes, this guide aims to facilitate the formulation of this compound into effective and stable dosage forms.

Solubility Profile of this compound

This compound is characterized by its poor aqueous solubility, a significant hurdle in its clinical application.[1][2] This lipophilic compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning its absorption is limited by its dissolution rate.[3] The solubility of this compound has been extensively studied in various solvents and with different enhancement techniques.

Intrinsic Solubility

This compound is practically insoluble in water but shows solubility in several organic solvents.[1][4] It is soluble in boiling ethanol, slightly soluble in methanol and ethanol, very slightly soluble in chloroform, and almost insoluble in water.[1]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Water | 0.035 - 0.181 | 20 - 90 | [5] |

| Water | ~0.074 | 25 | [6] |

| Ethanol | ~0.2 | Not Specified | [7] |

| DMSO | ~3 | Not Specified | [7] |

| Dimethylformamide (DMF) | ~14 | Not Specified | [7] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 | Not Specified | [7] |

Table 2: Temperature-Dependent Solubility of this compound

| Temperature (K) | Methanol ( g/100g ) | Ethanol ( g/100g ) | Butan-1-ol ( g/100g ) | Propanone ( g/100g ) | Water ( g/100g ) | Reference |

| 288.2 | 2.15 | 1.45 | 0.55 | 1.85 | 0.004 | [8][9] |

| 293.2 | 2.45 | 1.65 | 0.65 | 2.15 | 0.005 | [8][9] |

| 298.2 | 2.80 | 1.90 | 0.75 | 2.50 | 0.006 | [8][9] |

| 303.2 | 3.20 | 2.20 | 0.85 | 2.90 | 0.007 | [8][9] |

| 308.2 | 3.65 | 2.55 | 1.00 | 3.35 | 0.008 | [8][9] |

| 313.2 | 4.15 | 2.95 | 1.15 | 3.85 | 0.009 | [8][9] |

| 318.2 | 4.70 | 3.40 | 1.30 | 4.40 | 0.011 | [8][9] |

| 323.2 | 5.30 | 3.90 | 1.50 | 5.00 | 0.013 | [8][9] |

Solubility Enhancement Strategies

To overcome the poor water solubility of this compound, various formulation strategies have been explored, including solid dispersions, cyclodextrin inclusion complexes, and nanoemulsions.[10][11]

Table 3: Enhancement of this compound Solubility through Formulation Techniques

| Formulation Technique | Carrier/Excipient | Fold Increase in Solubility | Reference |

| Solid Dispersion | PEG | 2.2 - 4.5 | [2] |

| Solid Dispersion | PVP | 1.8 - 3.2 | [2] |

| Solid Dispersion | Silicon Dioxide | 1.2 - 1.7 | [2] |

| Solid Dispersion | Chitosan | ~1.5 - 1.75 | [12][13] |

| Solid Dispersion | Soluplus | Up to 4.7 | [2] |

| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant increase | [6][14] |

| Inclusion Complex | Beta-cyclodextrin (BCD) | 38 | [15] |

| Nanoemulsion | Castor oil, Tween 80, Propylene glycol | Significant improvement | [16] |

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light. Its chemical structure, which includes a diterpene lactone ring, is susceptible to degradation under certain conditions.[1]

Effect of pH

This compound's stability is highly dependent on the pH of the solution. It is most stable in acidic conditions, with an optimal pH range of 3 to 5.[1][17] In alkaline conditions, it is unstable, and this instability increases with the strength of the alkali.[1]

-

Acidic Conditions (pH 2.0 - 4.0): this compound is relatively stable.[18][19] The major degradation products are isothis compound and 8,9-didehydrothis compound.[18][19]

-

Basic Conditions: Under basic conditions, the degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxythis compound, and 14-deoxy-11,14-dehydrothis compound.[18][19]

The degradation of this compound at different pH values follows first-order kinetics.[18][19] The shelf-life (t90%) at 25°C has been reported to be 4.3 years at pH 2, 41 days at pH 6, and only 1.1 days at pH 8.[19]

Effect of Temperature

Temperature also plays a crucial role in the stability of this compound. Lower temperatures favor its stability.[1] Crystalline this compound is highly stable, showing no significant degradation even at 70°C and 75% relative humidity over a period of 3 months.[20][21][22] In contrast, the amorphous form of this compound degrades promptly under the same conditions.[20][21][22] The thermal degradation follows second-order kinetics.[18][21] The major degradation product under elevated temperature is 14-deoxy-11,12-didehydrothis compound.[20][22]

Effect of Light

This compound is susceptible to photolytic degradation.[23] Exposure to UV light can lead to its degradation.[23]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a volumetric flask).[8][24]

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 22-72 hours) to ensure equilibrium is reached.[8][24] A shaker bath is typically used for this purpose.

-

Phase Separation: After equilibration, allow the suspension to settle for a few hours.[8] Then, filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[6]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (typically at ~225 nm).[3][12]

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Stability Assessment (Isothermal Method)

This protocol is used to evaluate the stability of this compound under specific conditions (e.g., pH, temperature).

-

Sample Preparation: Prepare solutions of this compound in the desired media (e.g., phosphate buffers of different pH values).[17]

-

Incubation: Store the prepared solutions at a constant temperature (e.g., 37°C) for a defined period.[17]

-

Sampling: At predetermined time intervals, withdraw aliquots of the solutions.

-

Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.[17]

-

Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., first-order, second-order) and calculate relevant stability parameters such as the degradation rate constant (k) and shelf-life (t90%).

Visualizations

This compound Degradation Pathway

The following diagram illustrates the degradation of this compound under acidic and basic conditions.

Caption: pH-dependent degradation pathways of this compound.

Experimental Workflow for Solubility Enhancement

This diagram outlines a general workflow for developing and evaluating solubility-enhanced formulations of this compound.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing this compound Solubility and Absorption: A Systematic Review | MDPI [mdpi.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. eprints.undip.ac.id [eprints.undip.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. approaches-to-improve-solubility-stability-and-the-clinical-potential-of-andrographolide-a-review - Ask this paper | Bohrium [bohrium.com]

- 11. Enhancing oral bioavailability of this compound using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. researchgate.net [researchgate.net]

- 14. Physicochemical characteristics and oral bioavailability of this compound complexed with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 16. researchgate.net [researchgate.net]

- 17. Study on stability in vitro of this compound | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Heat-Accelerated Degradation of Solid-State this compound [jstage.jst.go.jp]

- 21. researchgate.net [researchgate.net]

- 22. Heat-accelerated degradation of solid-state this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. phytojournal.com [phytojournal.com]

- 24. Development and Optimization of Andrographis paniculata Extract-Loaded Self-Microemulsifying Drug Delivery System Using Experimental Design Model - PMC [pmc.ncbi.nlm.nih.gov]

The Sovereign of Bitters: An In-depth Technical Guide to the Ayurvedic Uses of Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a cornerstone of Ayurvedic medicine, has been utilized for centuries to address a wide spectrum of ailments. Known in Sanskrit as "Kalmegh" or "Bhunimba," and revered as the "King of Bitters," this herbaceous plant is a testament to the profound empirical knowledge of traditional Indian medicine.[1] Its therapeutic applications, deeply rooted in Ayurvedic principles, are now being increasingly validated by modern scientific investigation, revealing a complex interplay of phytochemicals and biological pathways. This technical guide provides a comprehensive overview of the traditional Ayurvedic uses of Andrographis paniculata, supported by quantitative data, detailed experimental protocols for assessing its hallmark bioactivities, and visualizations of its molecular mechanisms of action.

Traditional Ayurvedic Perspective

In the lexicon of Ayurveda, Andrographis paniculata is characterized by its distinct properties that influence the body's homeostatic mechanisms, known as Doshas.[2] The entire plant, including its roots and leaves, is utilized for its medicinal properties.[1][3]

Ayurvedic Properties:

-

Rasa (Taste): Tikta (Bitter)[2]

-

Guna (Qualities): Laghu (Light), Ruksha (Dry)[2]

-

Veerya (Potency): Ushna (Hot)[2]

-

Vipaka (Post-digestive effect): Katu (Pungent)[2]

Due to these properties, it is traditionally used to pacify the Kapha and Pitta doshas. Its bitter and pungent qualities are believed to cleanse the blood and liver, while its hot potency aids in stimulating digestion and clearing infections.

Traditional Therapeutic Applications in Ayurveda

Andrographis paniculata is a versatile herb in the Ayurvedic pharmacopoeia, employed for a myriad of conditions. Its primary applications revolve around its potent anti-inflammatory, immunomodulatory, and hepatoprotective activities.

Jvara (Fever)

One of the most prominent traditional uses of Andrographis paniculata is in the management of fever.[4] It is considered a potent febrifuge and is often used for intermittent fevers and fevers associated with the common cold and influenza.[5][6]

Yakrit Roga (Liver Disorders)

Ayurveda has long recognized the profound hepatoprotective effects of Andrographis paniculata.[7][8] It is traditionally used to treat a range of liver ailments including jaundice, hepatitis, and fatty liver.[9][10] It is believed to stimulate liver function, promote the flow of bile, and protect the liver from toxins.[11]

Kasa and Shwasa (Respiratory Disorders)

The herb is widely used for respiratory tract infections, including the common cold, sinusitis, bronchitis, and pharyngotonsillitis.[12][13] Its ability to reduce inflammation and fight infection makes it a valuable remedy for cough and sore throat.[14]

Twak Roga (Skin Diseases)

Due to its blood-purifying properties, Andrographis paniculata is traditionally used to treat various skin conditions like boils, scabies, and skin eruptions.[15]

Agnimandya (Digestive Issues)

The bitter taste of the herb stimulates the digestive fire (Agni), making it beneficial for indigestion, loss of appetite, and diarrhea.[16]

Data Presentation: Quantitative Insights

While traditional Ayurvedic knowledge is largely qualitative, modern analytical techniques have allowed for the quantification of key bioactive compounds and their presence in traditional formulations.

Phytochemical Composition

The primary bioactive constituents of Andrographis paniculata are diterpenoid lactones, with andrographolide being the most significant.[17] The concentration of these compounds can vary based on geographical location and harvesting time.[3]

| Bioactive Compound | Plant Part | Concentration Range (% w/w) |

| This compound | Whole Plant | 0.7746%[18] |

| This compound | Stem | 0.1 - 0.4%[3] |

Traditional Ayurvedic Formulations

Andrographis paniculata is a key ingredient in numerous polyherbal formulations. The precise composition can vary between different pharmaceutical preparations.

| Ayurvedic Formulation | Key Ingredients (including A. paniculata) | Traditional Uses | Quantitative Data (where available) |

| Kalmeghasava | Andrographis paniculata (Kalmegh), Tinospora cordifolia (Guduchi), Picrorhiza kurroa (Kutki), Ginger, Pepper, Long Pepper, Iron calx (Lauha Bhasma)[7] | Liver disorders, fever, anemia, digestive issues[19] | Contains 12 parts Andrographis paniculata[14] |

| Panchatikta Kashayam | Andrographis paniculata (Bhunimba), Tinospora cordifolia (Guduchi), Adhatoda vasica (Vasa), Picrorhiza kurroa (Katuki), Azadirachta indica (Nimba)[20] | Fever, skin diseases, cough, asthma, diabetes[20] | Equal parts of each herb are typically used in decoctions. |

| Kalmegh Navayas Loha | Andrographis paniculata (Kalmegh) and other herbs with processed iron. | Anemia, jaundice, liver and spleen disorders. | This compound content: 0.1155% w/w[18] |

Traditional Ayurvedic Dosage

The dosage of Andrographis paniculata in traditional practice depends on the form of administration and the ailment being treated.

| Form of Administration | Traditional Dosage | Ailment |

| Decoction (Kwath) | 10 - 15 ml[6] | General debility, dyspepsia |

| Fresh Juice (Swarasa) | 2-3 teaspoonfuls twice a day for 15 days[2] | Fever |

| Capsules | One capsule twice daily[6] | Liver congestion |

| Tablets | One to two tablets once daily[6] | Fever |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the scientific literature that validate the traditional Ayurvedic uses of Andrographis paniculata.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory potential of a substance.

1. Animals:

-

Wistar albino rats of either sex, weighing 150-200g.

-

Animals are to be housed in standard laboratory conditions with free access to food and water.

-

A 12-hour light/dark cycle should be maintained.

-

Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

2. Materials:

-

Andrographis paniculata extract (Aqueous or Ethanolic).

-

Carrageenan (1% w/v suspension in sterile saline).

-

Plethysmometer.

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium).

-

Vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose).

3. Experimental Design:

-

Divide the animals into at least four groups (n=6 per group):

-

Group I (Control): Vehicle only.

-

Group II (Standard): Standard drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.).

-

Group III (Test Group 1): Andrographis paniculata extract (e.g., 200 mg/kg, p.o.).

-

Group IV (Test Group 2): Andrographis paniculata extract (e.g., 400 mg/kg, p.o.).

-

4. Procedure:

-

Fast the animals overnight before the experiment, with free access to water.

-

Administer the vehicle, standard drug, or test extract orally to the respective groups 60 minutes before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 ml of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

5. Data Analysis:

-

Calculate the percentage inhibition of edema using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is used to evaluate the ability of a substance to protect the liver from toxic damage.

1. Animals:

-

Wistar albino rats of either sex, weighing 150-200g.

-

Housing and acclimatization conditions are the same as for the anti-inflammatory model.

2. Materials:

-

Andrographis paniculata extract.

-

Carbon tetrachloride (CCl4).

-

Olive oil or liquid paraffin (as a vehicle for CCl4).

-

Standard hepatoprotective drug (e.g., Silymarin).

-

Kits for biochemical estimation of liver function markers (AST, ALT, ALP, Bilirubin).

-

Formalin for histopathological studies.

3. Experimental Design:

-

Divide the animals into at least four groups (n=6 per group):

-

Group I (Normal Control): Vehicle only.

-

Group II (Toxicant Control): CCl4 (e.g., 1 ml/kg, i.p., diluted 1:1 with olive oil).

-

Group III (Standard): Standard drug (e.g., Silymarin, 100 mg/kg, p.o.) + CCl4.

-

Group IV (Test Group): Andrographis paniculata extract (e.g., 200 mg/kg, p.o.) + CCl4.

-

4. Procedure:

-

Administer the vehicle, standard drug, or test extract orally for a pre-determined period (e.g., 7-14 days).

-

On the last day of treatment, induce hepatotoxicity by administering CCl4 intraperitoneally to all groups except the normal control.

-

24 hours after CCl4 administration, collect blood samples via retro-orbital puncture or cardiac puncture for biochemical analysis.

-

Sacrifice the animals and carefully dissect the liver.

-

Wash the liver with ice-cold saline and fix a portion in 10% formalin for histopathological examination.

5. Biochemical and Histopathological Analysis:

-

Separate the serum from the blood samples and estimate the levels of liver marker enzymes (AST, ALT, ALP) and bilirubin using standard diagnostic kits.

-

Process the formalin-fixed liver tissues for histopathological examination. Stain the sections with hematoxylin and eosin and examine for signs of liver damage such as necrosis, inflammation, and fatty changes.

6. Data Analysis:

-

Compare the biochemical parameters of the treated groups with the toxicant control group using one-way ANOVA followed by a post-hoc test.

-

Qualitatively assess the degree of liver protection in the histopathological slides.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The therapeutic effects of Andrographis paniculata, particularly its anti-inflammatory and immunomodulatory actions, are mediated by the modulation of key cellular signaling pathways. The primary active compound, this compound, has been shown to inhibit pro-inflammatory cascades.

Inhibition of NF-κB Signaling Pathway

This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK and JAK-STAT Signaling Pathways

This compound also influences other critical inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

Caption: this compound's inhibition of MAPK and JAK-STAT pathways.

Experimental Workflow for Hepatoprotective Assay

The following diagram illustrates the logical flow of an in vivo experiment to assess the hepatoprotective effects of Andrographis paniculata.

Caption: Workflow for in vivo hepatoprotective activity assessment.

Conclusion

Andrographis paniculata holds a position of reverence in Ayurvedic medicine, a status that is increasingly being substantiated by modern scientific inquiry. Its traditional applications for fever, liver disorders, respiratory infections, and skin diseases are directly correlated with its potent anti-inflammatory, immunomodulatory, and hepatoprotective properties. The active constituent, this compound, exerts its effects through the modulation of key signaling pathways such as NF-κB, MAPK, and JAK-STAT. This technical guide, by integrating traditional Ayurvedic knowledge with contemporary scientific evidence, aims to provide a valuable resource for researchers and drug development professionals. The continued exploration of this "King of Bitters" promises to unlock further therapeutic potentials, bridging the gap between ancient wisdom and modern medicine.

References

- 1. This compound suppresses epithelial mesenchymal transition by inhibition of MAPK signalling pathway in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting signaling pathways with this compound in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2018081959A1 - Extracts of andrographis paniculata, methods for preparation and use thereof - Google Patents [patents.google.com]

- 4. scitepress.org [scitepress.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. This compound Inhibits Static Mechanical Pressure-Induced Intervertebral Disc Degeneration via the MAPK/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103006724A - Andrographis paniculata extract and method for preparing same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits Nuclear Factor-κB Activation through JNK-Akt-p65 Signaling Cascade in Tumor Necrosis Factor-α-Stimulated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Kalmeghasav Ingredients and Uses Directions - bimbima [bimbima.com]

- 14. This compound Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Study on the mechanism of this compound activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Netmeds [netmeds.com]

- 20. Clinical Indications of Panchatikta Kashaya An Experiential And Scientific View | International Research Journal of Ayurveda & Yoga [irjay.com]

Andrographolide's Molecular Targets in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has a long history of use in traditional medicine for treating a variety of ailments, particularly those with an inflammatory component.[1][2][3] Its multifaceted anti-inflammatory properties have garnered significant interest in the scientific community, leading to extensive research into its mechanisms of action.[1][2][4] This technical guide provides an in-depth overview of the key molecular targets of this compound in inflammatory diseases, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The primary aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic development of this compound and its derivatives.

Core Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways implicated in the inflammatory response. These include the NF-κB, JAK/STAT, MAPK, and NLRP3 inflammasome pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6]

This compound is a potent inhibitor of the NF-κB signaling pathway.[5][6][7][8] One of its primary mechanisms involves the covalent modification of the p50 subunit of the NF-κB heterodimer.[4][5][8] Specifically, this compound forms a covalent adduct with the reduced cysteine residue at position 62 of p50, which in turn blocks the ability of NF-κB to bind to DNA.[4][5][8] This action prevents the transcription of NF-κB target genes.[9] Some studies have also suggested that this compound can inhibit the activation of IKK and the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] Furthermore, this compound has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB.[10]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a significant role in immunity and inflammation.[11]

This compound has been demonstrated to inhibit the JAK/STAT signaling pathway.[11][12][13] It achieves this by suppressing the phosphorylation of JAK1 and JAK2, which are the upstream kinases that activate the STAT proteins.[14] Consequently, the phosphorylation of STAT1, STAT2, and STAT3 is also reduced.[12][13] This inhibition of STAT phosphorylation prevents their dimerization and subsequent translocation to the nucleus, thereby downregulating the expression of STAT-responsive genes involved in inflammation.[11][14]

Figure 2: this compound's modulation of the JAK/STAT signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, is another critical regulator of cellular processes, including inflammation.[4]

This compound has been shown to suppress the activation of the MAPK pathway.[15] It reduces the phosphorylation of key MAPK proteins, including ERK1/2, JNK, and p38, in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][15] By inhibiting the phosphorylation of these kinases, this compound prevents the activation of downstream transcription factors such as AP-1, which in turn leads to a reduction in the expression of pro-inflammatory genes.[4]

Figure 3: this compound's suppression of the MAPK signaling pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[16]

This compound has been found to inhibit the activation of the NLRP3 inflammasome.[16][17][18] It significantly downregulates the expression of key components of the inflammasome, including NLRP3, ASC, and pro-caspase-1, at both the gene and protein levels.[16][17] This leads to a reduction in the production and secretion of mature IL-1β and IL-18.[17] The inhibitory effect of this compound on the NLRP3 inflammasome makes it a promising candidate for treating inflammatory conditions where this pathway is dysregulated, such as in chronic obstructive pulmonary disease (COPD).[16]

Figure 4: this compound's inhibition of the NLRP3 inflammasome.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various inflammatory mediators and pathways.

| Target/Mediator | Cell Line/System | Stimulus | IC50 (µM) | Reference |

| PGE2 | Murine RAW264.7 cells | LPS and IFN-γ | 8.8 | [19] |

| TNF-α | Murine RAW264.7 cells | LPS and IFN-γ | 23.3 | [19] |

| IL-6 | Murine RAW264.7 cells | LPS | 12.2 | [19] |

| NO Production | THP-1 cells | - | 21.9 | [20] |

| NF-κB Transactivation | - | - | 16.4 - 18.7 | [20] |

| TNF-α Production | Human Dermal Fibroblasts | - | 13.06 | [21] |

| IL-6 Production | Human Dermal Fibroblasts | - | 9.1 | [21] |

Detailed Experimental Protocols

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a synthesized representation of the methodology described for assessing NF-κB DNA binding activity.[9]

Objective: To determine the effect of this compound on the DNA binding activity of NF-κB in nuclear extracts.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HL-60 differentiated to neutrophils) to the desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).

-

Stimulate the cells with an NF-κB activator (e.g., 100 nM PAF or fMLP) for a defined period (e.g., 30 minutes).

-

-

Nuclear Extract Preparation:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer to release cytoplasmic contents.

-

Centrifuge to pellet the nuclei.

-

Extract nuclear proteins using a high-salt buffer.

-

Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).

-

-

EMSA Reaction:

-

Prepare a binding reaction mixture containing:

-

Nuclear extract (e.g., 5-10 µg of protein).

-

A double-stranded oligonucleotide probe containing the NF-κB consensus sequence, end-labeled with [γ-32P]ATP.

-

Poly(dI-dC) as a non-specific competitor.

-

Binding buffer.

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Electrophoresis and Visualization:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the electrophoresis until the dye front reaches the bottom of the gel.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

Analyze the resulting autoradiogram for shifts in the mobility of the labeled probe, indicating protein-DNA binding.

-

Western Blot Analysis for Phosphorylated MAPK

This protocol is a general representation of the methodology used to assess the phosphorylation status of MAPK proteins.[15]

Objective: To determine the effect of this compound on the phosphorylation of p38, ERK1/2, and JNK in response to a stimulus.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., RAW264.7 macrophages) to the desired confluency.

-

Treat the cells with different concentrations of this compound for a specified duration.

-

Stimulate the cells with an appropriate agonist (e.g., LPS).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

-

Determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total p38, ERK1/2, and JNK to confirm equal protein loading.

-

ELISA for Cytokine Quantification

This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants or biological fluids.[17]

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in response to treatment with this compound.

Methodology:

-

Sample Collection:

-

Culture cells and treat them with this compound and/or an inflammatory stimulus as described in the previous protocols.

-

Collect the cell culture supernatant or biological fluid (e.g., bronchoalveolar lavage fluid).

-

Centrifuge the samples to remove any cells or debris.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer to prevent non-specific binding.

-

Add standards of known cytokine concentrations and the collected samples to the wells and incubate.

-

Wash the plate.

-

Add a detection antibody specific for the cytokine, which is typically biotinylated.

-

Wash the plate.

-

Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting multiple key signaling pathways that are central to the inflammatory response. Its ability to inhibit NF-κB, JAK/STAT, and MAPK signaling, as well as the NLRP3 inflammasome, underscores its pleiotropic effects. The quantitative data presented in this guide highlight its potency, while the detailed experimental protocols provide a framework for researchers to further investigate its mechanisms of action. The comprehensive nature of this compound's molecular interactions makes it a compelling candidate for the development of novel therapeutics for a wide range of inflammatory diseases. Further research, including clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in human populations.[2][3]

References

- 1. This compound, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Review on Experimental Clinical Trials and Applications | Journal of Experimental and Clinical Application of Chinese Medicine [ojs.exploverpub.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi-Targeting this compound, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]

- 11. Targeting signaling pathways with this compound in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Study on the mechanism of this compound activation [frontiersin.org]

- 13. Study on the mechanism of this compound activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the JAK-STAT3 pathway by this compound enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits the activation of NLRP3 inflammasome in patients with COPD | Semantic Scholar [semanticscholar.org]

- 17. tandfonline.com [tandfonline.com]

- 18. This compound suppresses NLRP3 inflammasome activation in microglia through induction of parkin-mediated mitophagy in in-vitro and in-vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The wide spectrum anti-inflammatory activity of this compound in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Phytochemical Analysis of Andrographis paniculata Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies used in the phytochemical analysis of Andrographis paniculata, a medicinal plant renowned for its rich composition of bioactive compounds. The focus is on quantitative analysis, detailed experimental protocols, and the visualization of both analytical workflows and the molecular pathways influenced by its key constituents.

Andrographis paniculata (Burm.f.) Nees, belonging to the Acanthaceae family, is a cornerstone of traditional medicine systems in Asia, Africa, and America.[1] It is employed to treat a wide range of ailments, including infections, fever, diabetes, and inflammatory conditions.[1][2] The therapeutic efficacy of this plant, often called "King of Bitters," is attributed to its diverse phytochemical profile, which is dominated by diterpenoid lactones and flavonoids.[2][3][4] Andrographolide is the most abundant and biologically active diterpenoid, responsible for many of the plant's pharmacological effects, particularly its anti-inflammatory properties.[5][6]

Accurate and robust analytical methods are imperative for the quality control, standardization, and development of new therapeutics from A. paniculata. This document outlines the principal techniques for extracting, identifying, and quantifying these valuable compounds.

Quantitative Phytochemical Composition

The concentration of phytochemicals in A. paniculata extracts can vary significantly based on factors such as geographical origin, harvest time, the plant part used, and the extraction solvent and method.[1] The following tables summarize quantitative data from various studies, highlighting the influence of the extraction solvent on the yield of different phytochemical classes.

Table 1: Quantitative Analysis of Major Phytochemical Classes in Andrographis paniculata Leaf Extracts

| Phytochemical Class | Quantity | Extraction Solvent | Reference |

|---|---|---|---|

| Alkaloids | 63.75% | Not Specified | [7] |

| Flavonoids | 23.01% | Not Specified | [7] |

| Tannins | 4.57% | Not Specified | [7] |

| Saponins | 2.87% | Not Specified | [7] |

| Total Phenols | 10.6 ± 0.3 mg GAE/100g | Chloroform | [8] |

| Total Flavonoids | 9.2 ± 0.4 mg QE/100g | Hexane |[8] |

GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent

Table 2: Quantification of Major Diterpenoids in Andrographis paniculata Extracts

| Compound | Quantity (% in extract) | Plant Part | Extraction Method/Solvent | Reference |

|---|---|---|---|---|

| This compound | 14.4686% | Herb | Not Specified | [9] |

| This compound | 3.98 ± 0.034% | Leaf | Ultrasonic Extraction / Methanol | |

| This compound | 0.57 ± 0.021% | Stem | Ultrasonic Extraction / Methanol | |

| This compound | ~4% (of dried plant) | Whole Plant | Ethanol or Methanol | [6] |

| this compound | 30% - 82% | Crude/Pure Material | Methanol |[10] |

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate phytochemical analysis. This section provides step-by-step methodologies for extraction and quantification.

General Experimental Workflow

The process of phytochemical analysis follows a logical sequence from sample preparation to data interpretation. This workflow ensures that each step is optimized to yield reliable results.

Caption: General workflow for phytochemical analysis.

Extraction Protocols

The choice of extraction method significantly impacts the yield and composition of the resulting extract.

-

Soxhlet Extraction :

-

Place 25g of powdered, dried plant material into a thimble.[8]

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 200-250 mL of the desired solvent (e.g., methanol, ethanol, chloroform).[8]

-

Heat the flask. The solvent will vaporize, condense, and drip into the chamber with the thimble, extracting the phytochemicals.

-

Continue the process for several hours or cycles until the solvent in the siphon arm runs clear.

-

Concentrate the resulting extract using a rotary evaporator at a controlled temperature (e.g., 40-55°C) under reduced pressure.[8][11]

-

-

Ultrasound-Assisted Solvent Extraction (UASE) :

-

Mix 0.2g of powdered plant sample with 10 mL of 70% ethanol in a flask.[12]

-

Place the flask in an ultrasonic water bath.

-

Sonicate for 30 minutes at a controlled frequency (e.g., 50 kHz) and temperature (e.g., 30°C).[12][13]

-

Filter the mixture through Whatman filter paper to separate the extract from the solid plant residue.[13]

-

Repeat the extraction process on the residue if necessary to maximize yield.

-

Combine the filtrates and concentrate using a rotary evaporator.

-

Spectrophotometric Protocols for Total Content

These methods are rapid and cost-effective for determining the total amount of a class of compounds.

-

Total Phenolic Content (TPC) - Folin-Ciocalteu Method :

-

Principle : The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes that are reduced by phenolic compounds in an alkaline medium, forming a blue-colored complex.[14] The intensity of the color, measured spectrophotometrically, is proportional to the total phenolic content.

-

Procedure : a. Prepare a stock solution of the plant extract. b. Pipette 20 µL of the extract into a test tube.[15] c. Add 1.0 mL of Folin-Ciocalteu reagent (previously diluted 1:10 with deionized water).[16] d. After 3-8 minutes, add 0.75-1.0 mL of 7.5% sodium carbonate solution.[15][17] e. Adjust the final volume to 5-10 mL with distilled water and mix thoroughly.[15][17] f. Incubate the mixture in the dark at room temperature for 2 hours.[17] g. Measure the absorbance at 760-765 nm against a blank.[17] h. Construct a calibration curve using Gallic acid as a standard. Express results as mg of Gallic acid equivalents per gram of extract (mg GAE/g).[14]

-

-

Total Flavonoid Content (TFC) - Aluminum Chloride Method :

-

Principle : Aluminum chloride forms a stable acid complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. In an alkaline medium, it also forms a labile complex with ortho-dihydroxyl groups, resulting in a colored product.[18]

-

Procedure : a. Pipette 1.0 mL of the extract into a volumetric tube. b. Add 4 mL of distilled water followed by 0.3 mL of 5% sodium nitrite solution.[19] c. After 5-6 minutes, add 0.3 mL of 10% aluminum chloride solution.[19][20] d. After another 6 minutes, add 2-4 mL of 1 M sodium hydroxide.[19][20] e. Immediately bring the total volume to 10 mL with distilled water and mix.[20] f. Measure the absorbance at 510 nm against a blank.[18][19] g. Construct a calibration curve using a standard such as quercetin or catechin. Express results as mg of quercetin/catechin equivalents per gram of extract (mg QE/g or CE/g).[18][19]

-

Chromatographic Protocols for Specific Compounds

Chromatographic techniques are essential for separating and quantifying individual bioactive compounds like this compound.

-

High-Performance Liquid Chromatography (HPLC) for this compound :

-

Sample Preparation : Accurately weigh and dissolve about 1 mg of the crude extract in methanol to a concentration of 1 mg/mL. Dilute further with a water:methanol mixture (e.g., 20:80) to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[21]

-

Chromatographic Conditions :

-

Column : Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm).[9]

-

Mobile Phase : An isocratic or gradient mixture of methanol and water is common. Examples include Methanol:Water (65:35, v/v) or Acetonitrile:Water (40:60, v/v).[10][22]

-

Detection : UV detector set at 223-225 nm.[10]

-

Injection Volume : 10-20 µL.

-

-

Quantification : Prepare a calibration curve by injecting known concentrations of a pure this compound standard. Calculate the concentration in the extract by comparing its peak area to the standard curve.[22]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds :